Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
Description
The compound Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; methanesulfonic acid; N-methyl-2-phenylaniline; palladium is a palladium-based catalytic system comprising:
- Phosphane ligand: A sterically bulky, electron-rich ditert-butylphosphane derivative with a triisopropyl-substituted aryl backbone.
- Methanesulfonic acid: Acts as a counterion or proton source in catalytic cycles.
- N-Methyl-2-phenylaniline: Likely serves as a directing group or ancillary ligand.
- Palladium: The central transition metal enabling cross-coupling or C–H activation reactions.
This system is utilized in organic synthesis for reactions such as N-arylation of heterocycles (e.g., 2-aminothiazoles) and diaryl ether formation under mild conditions . Its structural uniqueness lies in the combination of steric bulk (from tert-butyl and isopropyl groups) and electronic tuning (from methanesulfonic acid and aromatic amines).
Properties
CAS No. |
1599466-89-3 |
|---|---|
Molecular Formula |
C43H60NO3PPdS |
Molecular Weight |
808.41 |
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
RRKVJLHMPBIFTE-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane (often abbreviated as tBuXPhos) is a complex organophosphorus compound notable for its application as a ligand in palladium-catalyzed reactions. This compound exhibits unique biological activities that are essential for its role in catalysis and potential therapeutic applications. Understanding its biological activity involves exploring its interaction with palladium, its catalytic properties, and the implications of these interactions in various biological contexts.
Molecular Characteristics
- Molecular Formula : C31H49P
- Molecular Weight : 480.7 g/mol
- CAS Number : 857356-94-6
The structure of tBuXPhos includes a phosphane group attached to a biaryl framework, characterized by significant steric hindrance due to the tert-butyl groups. This steric bulk enhances the reactivity and selectivity of palladium catalysts in various organic reactions .
| Property | Value |
|---|---|
| Molecular Formula | C31H49P |
| Molecular Weight | 480.7 g/mol |
| CAS Number | 857356-94-6 |
Catalytic Mechanism
The biological activity of tBuXPhos is primarily linked to its role as a ligand in palladium-catalyzed reactions. The synergistic effect of palladium and phosphine ligands has been demonstrated in various studies, highlighting the ability of tBuXPhos to facilitate reactions such as carbonylation and cross-coupling .
Mechanistic Insights
- Transmetallation : The ligand participates in transmetallation processes, forming stable complexes that enhance catalytic efficiency.
- Reductive Elimination : The formation of palladium(0) species through reductive elimination is crucial for the regeneration of active catalysts during reactions.
- Synergistic Catalysis : The combination of palladium and tBuXPhos allows for unique reaction pathways, improving yields and selectivity in synthetic applications .
Cytotoxicity Studies
Research has indicated that palladium complexes with phosphine ligands, including tBuXPhos, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- HepG2 Cell Line : Studies have shown that palladium(II) complexes can induce apoptosis in HepG2 human hepatoblastoma cells, suggesting potential therapeutic applications .
- Antitumor Activity : The cytotoxic effects are attributed to the ability of these complexes to bind DNA, leading to cellular damage and inhibition of proliferation .
Case Studies
- Fluorocarbonylation Reactions : A study demonstrated that tBuXPhos significantly enhances the efficiency of fluorocarbonylation reactions involving potassium aryl trifluoroborates, showcasing its effectiveness as a catalyst .
- Antitumor Potential : In vitro assays indicated that palladium complexes featuring tBuXPhos exhibited notable antitumor activity compared to free ligands, reinforcing the importance of metal coordination in enhancing biological efficacy .
Scientific Research Applications
Structural Overview
The molecular formula of Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is C43H60NO3PPdS, with a molecular weight of 808.41 g/mol. The compound features a bulky phosphine ligand that enhances the stability and reactivity of palladium complexes.
Catalytic Applications
-
Palladium-Catalyzed Reactions
- Cross-Coupling Reactions : tBuXPhos is widely used in cross-coupling reactions such as Suzuki and Heck reactions, where it facilitates the formation of carbon-carbon bonds. The steric bulk provided by the tert-butyl groups enhances selectivity and yields in these reactions.
- Fluorocarbonylation : Studies have demonstrated that tBuXPhos significantly improves the efficiency of fluorocarbonylation reactions involving potassium aryl trifluoroborates, showcasing its effectiveness as a catalyst in synthesizing fluorinated compounds.
-
Biological Activity
- Antitumor Properties : Research indicates that palladium complexes with tBuXPhos exhibit cytotoxic effects against various cancer cell lines, including HepG2 human hepatoblastoma cells. The mechanism involves DNA binding and subsequent cellular damage leading to apoptosis.
- Therapeutic Potential : The biological activity of tBuXPhos complexes suggests potential applications in cancer therapy, particularly in designing targeted drug delivery systems that exploit the unique properties of palladium complexes.
-
Fluorocarbonylation Reactions
- A study highlighted the use of tBuXPhos in enhancing the efficiency of fluorocarbonylation reactions. The results showed improved yields and selectivity compared to other ligands, emphasizing its utility in synthesizing complex fluorinated organic molecules.
-
Antitumor Activity
- In vitro assays demonstrated that palladium complexes featuring tBuXPhos exhibited notable antitumor activity against HepG2 cells. The study found that these complexes could effectively induce apoptosis, suggesting their potential as therapeutic agents in oncology.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Ligand Modifications: Substituent Effects
Compound A : Ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; methanesulfonic acid; palladium; 2-phenylaniline
- Key Difference : Incorporates 3,6-dimethoxy groups on the phosphane ligand’s aryl ring instead of hydrogen substituents.
- Reduced steric bulk compared to the target compound due to smaller methoxy substituents. Molecular Weight: 484.69 g/mol (vs. ~635 g/mol for the target compound with palladium coordination) .
Compound B : [2-(2,6-Dimethoxyphenyl)phenyl]-diphenyl-phosphane
Palladium Complexes: Coordination and Catalytic Performance
Compound C : Methanesulfonato{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Structure : Contains a methanesulfonato (OMs) ligand instead of free methanesulfonic acid, directly coordinating to palladium.
- Application: Used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling with high turnover numbers (TON > 10,000) due to robust Pd–P bonding and electron-rich environment .
- Molecular Formula : C29H41N2O3PPdS (MW: 635.11 g/mol) .
Compound D : Bis(dichloridopalladium) complexes with P,N-donor ligands (e.g., Ph2PCH2CH2Py)
- Structure : Symmetrical dimers with chloride bridges and mixed P,N-coordination.
- Comparison: Lower thermal stability than the target compound due to weaker Pd–Cl bonds. Limited applications in C–H activation compared to monometallic systems .
Q & A
Q. What are the critical considerations for synthesizing palladium complexes with sterically hindered phosphine ligands like Ditert-butyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane?
- Methodological Answer : Synthesis requires inert conditions (e.g., nitrogen/argon atmosphere) due to air sensitivity of palladium precursors and phosphine ligands. Ligand-to-palladium ratios (typically 1:1 to 2:1) must be optimized to prevent ligand excess from inhibiting catalytic activity . Solvent choice (e.g., 1,4-dioxane or THF) and temperature (80–120°C) are critical for stabilizing intermediates. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the pure complex .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this palladium complex?
- Methodological Answer :
- X-ray crystallography : Resolves steric effects of the triisopropylphenyl and tert-butyl groups on ligand coordination .
- NMR spectroscopy : identifies phosphorus environment shifts (δ ~15–25 ppm for Pd-P bonds), while detects aryl proton splitting patterns .
- ESI-MS : Confirms molecular ion peaks (e.g., m/z 698.17 for a related palladacycle) .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for Suzuki-Miyaura couplings mediated by this palladium complex?
- Methodological Answer : Contradictions often arise from:
- Ligand steric effects : Bulkier ligands (e.g., triisopropylphenyl) reduce turnover frequency but enhance selectivity for hindered substrates. Compare performance using kinetic studies (e.g., initial rate measurements) .
- Solvent/base systems : Polar aprotic solvents (DMF, 1,4-dioxane) and weak bases (KCO) favor oxidative addition but may deactivate the catalyst. Systematic screening with DOE (Design of Experiments) is advised .
- Table : Catalytic Efficiency Under Varied Conditions
| Substrate | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl bromide | 1,4-dioxane | KCO | 92 | |
| Heteroaryl chloride | DMF | CsCO | 68 |
Q. What strategies optimize reaction conditions for air-sensitive palladium catalysts in cross-coupling reactions?
- Methodological Answer :
- Glovebox/Schlenk techniques : Ensure anhydrous, oxygen-free conditions during catalyst preparation .
- Precatalyst activation : Use methanesulfonic acid as a proton source to generate active Pd(0) species in situ .
- Additives : NaI or LiCl enhances solubility of aryl chlorides, improving oxidative addition kinetics .
Q. How can computational modeling elucidate ligand electronic effects on palladium complex reactivity?
- Methodological Answer :
- DFT calculations : Compare HOMO/LUMO energies of ligands to predict electron-donating/withdrawing effects. For example, tert-butyl groups increase electron density at Pd, accelerating reductive elimination .
- Molecular dynamics : Simulate steric clashes between triisopropylphenyl groups and substrates to rationalize selectivity .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing variability in catalytic turnover numbers (TON)?
- Methodological Answer :
- Multivariate regression : Correlate TON with variables like ligand ratio, temperature, and substrate electronics.
- Outlier detection : Use Grubbs’ test to identify anomalous runs caused by trace oxygen or moisture .
Q. How should researchers design experiments to probe degradation pathways of the palladium complex under reflux conditions?
- Methodological Answer :
- Accelerated aging studies : Heat the complex in solvent (e.g., toluene) at 100°C for 24–48 hours. Monitor decomposition via LC-MS or to identify Pd black formation or ligand oxidation .
- Additive screening : Test antioxidants (e.g., BHT) or stabilizers (e.g., triphenylphosphine) to mitigate degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
